molecular formula C5H9NOS B1252152 3-[(Methylthio)methoxy]propanenitrile

3-[(Methylthio)methoxy]propanenitrile

Cat. No.: B1252152
M. Wt: 131.2 g/mol
InChI Key: BIIYXLIZNQFLAZ-UHFFFAOYSA-N
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Description

3-[(Methylthio)methoxy]propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a (methylthio)methoxy group (-SCH₂OCH₃). Its molecular formula is C₅H₉NOS, and it combines a nitrile group (-CN) with sulfur- and oxygen-containing substituents. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and distinct electronic effects, making it valuable in organic synthesis and pharmaceutical research. The methylthio (S-CH₃) and methoxy (O-CH₃) moieties influence its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.2 g/mol

IUPAC Name

3-(methylsulfanylmethoxy)propanenitrile

InChI

InChI=1S/C5H9NOS/c1-8-5-7-4-2-3-6/h2,4-5H2,1H3

InChI Key

BIIYXLIZNQFLAZ-UHFFFAOYSA-N

Canonical SMILES

CSCOCCC#N

Synonyms

2-cyanoethyl methylthiomethyl ether

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylthio)methoxy]propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methoxide and methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.

Another method involves the use of 3-bromopropanenitrile as the starting material, which reacts with sodium methoxide and methylthiolate in a similar manner. The reaction conditions are similar, with the reaction being carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of 3-[(Methylthio)methoxy]propanenitrile can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylthio)methoxy]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles, depending on the nucleophile used.

Scientific Research Applications

3-[(Methylthio)methoxy]propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylthio)methoxy]propanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The methoxy and methylthio groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent(s) Key Properties
3-[(Methylthio)methoxy]propanenitrile (Methylthio)methoxy (-SCH₂OCH₃) High lipophilicity due to sulfur; mixed electron-donating/withdrawing effects
3-Methoxypropanenitrile Methoxy (-OCH₃) Moderate lipophilicity; electron-donating via oxygen
3-(Methylsulfanyl)propanenitrile Methylthio (-SCH₃) Higher lipophilicity than methoxy analogs; sulfur enhances nucleophilicity
3-[4-(Difluoromethoxy)phenyl]propanenitrile Difluoromethoxy (-OCF₂H) Increased lipophilicity and stability; fluorine atoms enhance bioavailability
3-(3-Methoxyphenoxy)propanenitrile 3-Methoxyphenoxy Positional isomerism affects aromatic reactivity and steric interactions

Key Differences and Implications

Lipophilicity :

  • The (methylthio)methoxy group in 3-[(Methylthio)methoxy]propanenitrile confers greater lipophilicity than methoxy analogs due to sulfur’s larger atomic radius and lower electronegativity. This enhances membrane permeability in biological systems compared to 3-methoxypropanenitrile .
  • In contrast, 3-[4-(Difluoromethoxy)phenyl]propanenitrile achieves high lipophilicity via fluorine atoms, which also improve metabolic stability .

Electronic Effects :

  • Methoxy groups (-OCH₃) are electron-donating via resonance, while methylthio (-SCH₃) groups exhibit weaker electron-donating effects but greater polarizability. The combination in 3-[(Methylthio)methoxy]propanenitrile creates a balanced electronic profile, facilitating diverse reactivity in nucleophilic additions or aromatic substitutions .

Steric and Positional Effects: Positional isomerism, as seen in 3-(3-Methoxyphenoxy)propanenitrile versus its para-substituted analogs, demonstrates how substituent placement alters steric hindrance and binding affinity. Similarly, the branched (methylthio)methoxy group in 3-[(Methylthio)methoxy]propanenitrile may hinder certain reactions compared to linear substituents .

Biological Interactions: Compounds like 3-[4-(Difluoromethoxy)phenyl]propanenitrile show enhanced interactions with enzymes due to fluorine’s electronegativity .

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